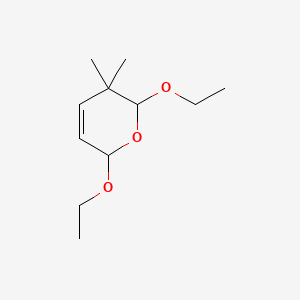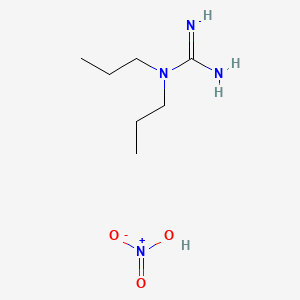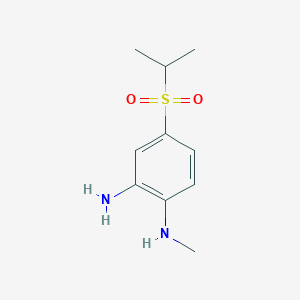![molecular formula C9H12FN3O5 B14753975 1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-2’-deoxy-5-fluoro-arabinouridine is a potent chemotherapeutic agent used in the treatment of various types of cancer, including leukemia, colon cancer, and breast cancer. It is an analog of cytosine arabinoside and incorporates into DNA, resulting in the inhibition of DNA synthesis. This compound is also known for its antiviral properties, exhibiting potential in the research of biomedicine for tackling viral afflictions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine typically involves the modification of nucleosidesThe final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2’-Amino-2’-deoxy-5-fluoro-arabinouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The amino and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
2’-Amino-2’-deoxy-5-fluoro-arabinouridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cellular processes.
Medicine: Utilized as a chemotherapeutic agent for treating cancers and as an antiviral compound for inhibiting viral replication
Industry: Employed in the production of pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Amino-2’-deoxy-5-fluoro-arabinouridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This leads to the disruption of cellular replication and induces apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, making it effective against rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
Cytosine arabinoside: Another nucleoside analog used in cancer treatment.
2’-Deoxy-2’-fluoro-5-fluoro-arabinouridine: An antiviral compound with similar structural features.
Fludarabine: A purine nucleoside analog with antitumor activity.
Uniqueness
2’-Amino-2’-deoxy-5-fluoro-arabinouridine is unique due to its dual role as both a chemotherapeutic and antiviral agent. Its ability to incorporate into DNA and inhibit synthesis makes it highly effective in targeting cancer cells and viral replication.
Propiedades
Fórmula molecular |
C9H12FN3O5 |
|---|---|
Peso molecular |
261.21 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2,11H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1 |
Clave InChI |
KZCDDPIOLQOXHB-BYPJNBLXSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,1-Trifluoro-N-(3aR,8aR)-4,4,8,8-tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14753905.png)

![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B14753913.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)

![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

